molecular formula C2H3N5O B3051251 2H-tetrazole-5-carboxamide CAS No. 32366-22-6

2H-tetrazole-5-carboxamide

Cat. No.: B3051251
CAS No.: 32366-22-6
M. Wt: 113.08 g/mol
InChI Key: FLABMTVDNODXQV-UHFFFAOYSA-N
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Description

2H-tetrazole-5-carboxamide is a nitrogen-rich heterocyclic compound featuring a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-tetrazole-5-carboxamide typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of triethyl orthoformate and sodium azide, which react to form the tetrazole ring . Another approach involves the use of alcohols and aldehydes or isocyanides .

Industrial Production Methods: In industrial settings, the synthesis of tetrazole derivatives can be achieved through continuous flow microreactors, which offer a safe, practical, and efficient method. This process does not require metal promoters and uses near-equimolar amounts of sodium azide, displaying a broad substrate scope .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2H-tetrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N5O/c3-1(8)2-4-6-7-5-2/h(H2,3,8)(H,4,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLABMTVDNODXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314338
Record name 2H-tetrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32366-22-6
Record name NSC282059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-tetrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-tetrazole-5-carboxamide
Reactant of Route 2
2H-tetrazole-5-carboxamide
Reactant of Route 3
2H-tetrazole-5-carboxamide
Reactant of Route 4
2H-tetrazole-5-carboxamide
Reactant of Route 5
2H-tetrazole-5-carboxamide
Reactant of Route 6
2H-tetrazole-5-carboxamide

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